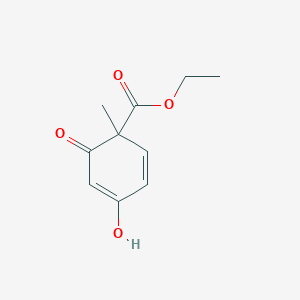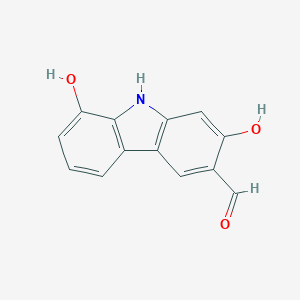
Clauszoline M
Overview
Description
Clauszoline M is one of the 7-oxygenated carbazole alkaloids, a class of compounds known for their complex molecular structures and potential biological activities. The synthesis of Clauszoline M, along with other related carbazole alkaloids, has been achieved through a convergent palladium-catalyzed approach. This method is notable for its efficiency and has been applied to synthesize other alkaloids such as clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine N, and the anti-HIV active siamenol .
Synthesis Analysis
The synthesis of Clauszoline M and its analogs involves a palladium-catalyzed construction of the carbazole framework, which is a key step in the process. This approach allows for a short synthesis route compared to traditional methods. The palladium-catalyzed reaction is a cornerstone of this synthetic strategy, enabling the formation of the carbazole core with the desired oxygenation at the 7-position .
Molecular Structure Analysis
Carbazole alkaloids like Clauszoline M are characterized by a tricyclic structure that includes a nitrogen atom within the central ring. The oxygenation at the 7-position is a significant feature of Clauszoline M, which differentiates it from other carbazole alkaloids. The precise molecular structure of Clauszoline M is not detailed in the provided data, but it can be inferred that it shares the common carbazole scaffold with specific substituents that define its unique chemical identity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Clauszoline M are centered around the formation of the carbazole nucleus. The palladium-catalyzed reaction likely involves the coupling of indole-based precursors or intermediates to construct the tricyclic framework. The specific reactions and conditions used to introduce the 7-oxygenation and other substituents are not described in the provided data but are crucial for the final structure of Clauszoline M .
Physical and Chemical Properties Analysis
The physical and chemical properties of Clauszoline M are not explicitly mentioned in the provided data. However, as a carbazole alkaloid, Clauszoline M is expected to exhibit properties typical of aromatic heterocycles, such as stability, potential biological activity, and the ability to participate in various chemical reactions. The oxygenation at the 7-position may influence its reactivity and interaction with biological targets .
Scientific Research Applications
1. Synthesis of Pyrrole and Carbazole Alkaloids
- Summary of Application: Clauszoline M is a type of carbazole alkaloid. Carbazole alkaloids are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-HIV, anti-TB, anti-malarial, anti-tumor, and neuronal cell protective activity .
- Methods of Application: The synthesis of carbazole alkaloids, including Clauszoline M, often involves transition metal-catalyzed reactions. For carbazoles, iron (0)-mediated and palladium (0/II)-catalyzed cyclization reactions are highlighted and their broad range of applications is discussed .
- Results or Outcomes: The synthesis of Clauszoline M and other carbazole alkaloids has contributed to the development of new potential drug candidates with diverse biological activities .
2. Antioxidant Activity
- Summary of Application: Carbazole alkaloids, including Clauszoline M, have been found to act as antioxidants, scavenging free radicals . This makes them potential lead compounds for the development of novel drugs against diseases initiated by oxygen-derived free radicals .
- Methods of Application: The antioxidant activity of these compounds is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay .
- Results or Outcomes: Carbazole alkaloids have shown promising antioxidant activity in these assays, suggesting their potential as therapeutic agents for oxidative stress-related diseases .
3. Anti-Tuberculosis Activity
- Summary of Application: Some carbazole alkaloids, including Clauszoline M, have shown anti-tuberculosis (anti-TB) activity . This has led to studies on the structure–activity relationships for anti-TB-active carbazole derivatives .
- Methods of Application: The anti-TB activity of these compounds is usually evaluated using in vitro assays against Mycobacterium tuberculosis .
- Results or Outcomes: Certain carbazole alkaloids have demonstrated significant anti-TB activity, providing a basis for further research into their potential as anti-TB drugs .
4. Antibiotic Activity
- Summary of Application: Some carbazole alkaloids, including Clauszoline M, have shown antibiotic activity towards several microorganisms .
- Methods of Application: The antibiotic activity of these compounds is usually evaluated using in vitro assays against various bacterial and fungal strains .
- Results or Outcomes: Certain carbazole alkaloids have demonstrated significant antibiotic activity, providing a basis for further research into their potential as antibiotic drugs .
5. Anti-HIV Activity
- Summary of Application: Some carbazole alkaloids, including Clauszoline M, have shown anti-HIV activity .
- Methods of Application: The anti-HIV activity of these compounds is usually evaluated using in vitro assays against HIV .
- Results or Outcomes: Certain carbazole alkaloids have demonstrated significant anti-HIV activity, providing a basis for further research into their potential as anti-HIV drugs .
properties
IUPAC Name |
2,8-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNSSMZXGKMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clauszoline M | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




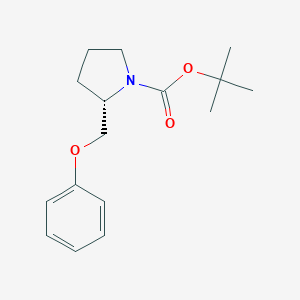
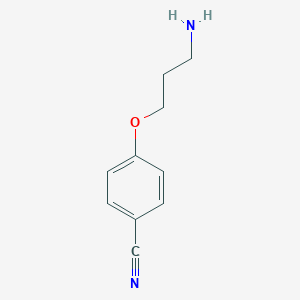

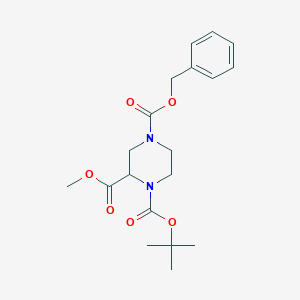
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)




![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
